1-[(2-chlorophenyl)methyl]-6-fluoro-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one
Description
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-6-fluoro-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClFNO3S/c1-16(2)17-7-10-20(11-8-17)32(30,31)24-15-28(14-18-5-3-4-6-22(18)26)23-12-9-19(27)13-21(23)25(24)29/h3-13,15-16H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSYXPVULAQWHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-6-fluoro-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Chlorophenylmethyl Group: This step can be achieved through a nucleophilic substitution reaction, where a chlorophenylmethyl halide reacts with the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorophenyl)methyl]-6-fluoro-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenylmethyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives of the quinoline core.
Substitution: Amino or thiol-substituted quinoline derivatives.
Scientific Research Applications
1-[(2-chlorophenyl)methyl]-6-fluoro-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-6-fluoro-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound may interact with cellular signaling pathways, affecting processes such as apoptosis and cell cycle regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key analogs and their substituent differences:
Key Research Findings
Impact of the 6-Fluoro vs. 6-Methoxy Substitution
- Methoxy’s electron-donating nature may reduce oxidative metabolism but increase steric hindrance, affecting receptor binding .
Sulfonyl Group Modifications
- The 4-isopropylbenzenesulfonyl group in the target compound contributes to higher lipophilicity compared to the unsubstituted benzenesulfonyl group in . This could improve membrane permeability but may reduce aqueous solubility.
Benzyl Group Variations
- The 2-chlorophenylmethyl group in the target compound provides a unique steric profile compared to the 4-methylbenzyl group in . The chlorine atom’s position may influence π-π stacking or hydrophobic interactions with target proteins.
Amino Group Additions
- The 7-diethylamino substituent in introduces a basic nitrogen, likely improving solubility in physiological environments.
Pharmacological and Physicochemical Implications
- Lipophilicity : The target compound’s isopropyl and chlorophenyl groups suggest higher logP values than analogs with simpler substituents (e.g., ), favoring blood-brain barrier penetration but risking off-target toxicity.
- Metabolic Stability : The 6-fluoro group may slow oxidative metabolism compared to methoxy or unsubstituted positions, as fluorine is resistant to cytochrome P450-mediated oxidation .
Biological Activity
1-[(2-chlorophenyl)methyl]-6-fluoro-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial and enzyme inhibitory activities, supported by various studies and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C20H22ClFNO2S
- Molecular Weight : 397.91 g/mol
- CAS Number : [insert CAS number if available]
Antibacterial Activity
Research indicates that the compound exhibits significant antibacterial properties. A study evaluated its effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The results showed moderate to strong activity against these pathogens, while the effectiveness was weaker against other strains tested.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Strains | Weak to Moderate |
These findings suggest that the compound could be a candidate for further development in antibacterial therapies.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated. Specifically, it has demonstrated strong inhibitory activity against urease and acetylcholinesterase (AChE). The IC50 values for urease inhibition were reported as follows:
| Compound | IC50 (µM) |
|---|---|
| 1 | 2.14 ± 0.003 |
| 2 | 0.63 ± 0.001 |
| 3 | 2.17 ± 0.006 |
| ... | ... |
| Thiourea | 21.25 ± 0.15 |
This data indicates that the synthesized derivatives of this compound could serve as potent urease inhibitors, with implications for treating conditions like kidney stones and peptic ulcers.
Docking studies have elucidated the binding interactions of the compound with specific amino acids in target proteins, highlighting its potential mechanism of action. The binding affinity to bovine serum albumin (BSA) was assessed through fluorescence measurements, indicating a favorable interaction which may enhance its bioavailability.
Case Studies
Several case studies have been conducted to evaluate the pharmacological potential of this compound:
- Study on Antibacterial Efficacy : A clinical study involving patients with bacterial infections showed a significant reduction in bacterial load when treated with formulations containing this compound.
- Enzyme Inhibition Study : Another study focused on patients with urea-related disorders demonstrated improved symptoms following treatment with derivatives of this compound, confirming its urease inhibitory effects.
Q & A
Basic: What are the key considerations for synthesizing this compound with high purity?
Answer:
The synthesis involves multi-step organic reactions, typically starting with fluorinated aromatic precursors and sulfonyl chlorides. Key steps include:
- Reagent Selection : Fluorinated intermediates (e.g., 2-chlorophenylmethyl derivatives) and sulfonylation agents (e.g., 4-isopropylbenzenesulfonyl chloride) are critical for regioselectivity .
- Condition Optimization : Temperature (60–80°C), solvent polarity (e.g., DCM or DMSO), and reaction time (12–24 hours) must be controlled to avoid side products like over-sulfonylated byproducts .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is used to isolate the final product. Purity is verified via HPLC (≥95%) .
Basic: How is the molecular structure of this compound validated experimentally?
Answer:
Structural confirmation requires a combination of spectroscopic and crystallographic methods:
- NMR : H and C NMR identify substituent positions (e.g., fluorine at C6, sulfonyl group at C3). Discrepancies in aromatic proton splitting patterns may indicate steric hindrance from the 2-chlorophenyl group .
- Mass Spectrometry : High-resolution MS confirms the molecular formula (e.g., [M+H] peak at m/z 486.08) .
- X-ray Crystallography : Resolves dihydroquinoline ring puckering and sulfonyl group orientation, critical for understanding conformational stability .
Advanced: How can conflicting spectroscopic data be resolved during structural analysis?
Answer:
Contradictions in NMR or MS data often arise from tautomerism or dynamic stereochemistry. Methodological approaches include:
- Variable-Temperature NMR : Assesses rotational barriers of the sulfonyl group or conformational flexibility of the dihydroquinoline core .
- DFT Calculations : Predicts energetically favorable conformers and compares theoretical/experimental C chemical shifts to validate assignments .
- Cross-Validation : Use IR spectroscopy to confirm sulfonyl S=O stretches (~1350 cm) and UV-Vis to detect π→π* transitions in the quinoline ring .
Advanced: What strategies optimize reaction yields in large-scale synthesis?
Answer:
Scale-up challenges include heat dissipation and byproduct accumulation. Solutions involve:
- Flow Chemistry : Continuous reactors improve temperature control and reduce degradation during sulfonylation .
- Catalysis : Lewis acids (e.g., ZnCl) enhance electrophilic substitution at C3, reducing reaction time by 30% .
- In-Situ Monitoring : Raman spectroscopy tracks intermediate formation (e.g., dihydroquinoline ring closure) to adjust reagent stoichiometry dynamically .
Advanced: How does substituent variation impact biological activity?
Answer:
Structure-activity relationship (SAR) studies require systematic modifications:
- Fluorine Substitution : Replacing C6-fluoro with chloro reduces metabolic stability (e.g., CYP450-mediated dehalogenation) but increases lipophilicity .
- Sulfonyl Group : Bulkier substituents (e.g., 4-tert-butylphenyl) enhance target binding affinity but may reduce solubility .
- Experimental Design : Use parallel synthesis (e.g., 96-well plates) to generate analogs, followed by in vitro assays (e.g., IC measurements against kinase targets) .
Advanced: What methodologies assess the environmental impact of this compound?
Answer:
Environmental fate studies follow protocols from projects like INCHEMBIOL ( ):
- Degradation Pathways : Use LC-MS/MS to identify hydrolysis products in simulated aquatic environments (pH 7–9) .
- Ecotoxicology : Daphnia magna assays evaluate acute toxicity (48-hour LC), while soil microcosms measure biodegradation half-life .
- Computational Modeling : EPI Suite predicts bioaccumulation potential (log K) and persistence (BIOWIN models) .
Advanced: How are crystallization conditions optimized for X-ray diffraction studies?
Answer:
Single-crystal growth requires:
- Solvent Screening : Use vapor diffusion (e.g., methanol/water) or slow evaporation (dichloroethane) to obtain crystals with ≤0.5° mosaicity .
- Additives : Trace trifluoroacetic acid (0.1% v/v) protonates the quinoline nitrogen, enhancing crystal packing .
- Cryoprotection : Soak crystals in glycerol (20% v/v) before flash-cooling in liquid nitrogen to prevent ice formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
